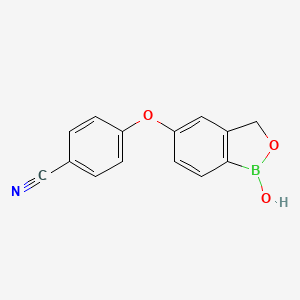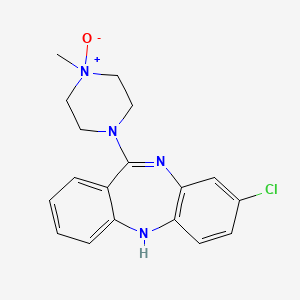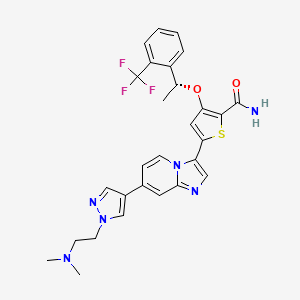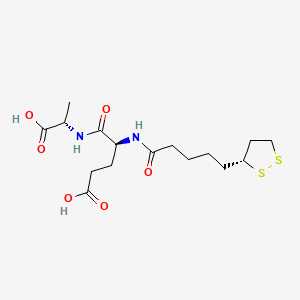
Crisaborole
Vue d'ensemble
Description
Le crisaborole est un médicament topique non stéroïdien principalement utilisé pour le traitement de la dermatite atopique (eczéma) légère à modérée chez les adultes et les enfants . Il est connu sous son nom chimique, 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]benzonitrile . Le this compound appartient à la classe des benzoxaboroles, caractérisée par la présence d'un hémi-ester d'acide boronique avec un éther phénolique et un nitrile .
Applications De Recherche Scientifique
Crisaborole has broad applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a model compound for studying boron-containing molecules.
Biology: This compound is used to investigate the role of phosphodiesterase 4 (PDE4) in cellular processes.
Mécanisme D'action
Target of Action
Crisaborole, also known as AN-2728, primarily targets the phosphodiesterase 4 (PDE4) enzyme . This enzyme is a key regulator of inflammatory cytokine production and is expressed in keratinocytes and immune cells .
Mode of Action
This compound functions as a selective PDE4 inhibitor . By inhibiting PDE4, this compound leads to elevated levels of cyclic adenosine monophosphate (cAMP) . This increase in cAMP levels results in the inhibition of the NF-kB pathway and suppresses the release of pro-inflammatory mediators .
Biochemical Pathways
The inhibition of PDE4 by this compound affects the NF-kB pathway . This pathway is involved in the production of pro-inflammatory mediators such as TNF-alpha and various interleukins . By inhibiting this pathway, this compound suppresses the release of these mediators, thereby reducing inflammation .
Pharmacokinetics
It has a protein binding of 97% .
Result of Action
This compound’s action results in a broad-spectrum anti-inflammatory effect on almost all inflammatory cells . It reduces local inflammation in the skin and prevents further exacerbation of the disease . It has been shown to significantly reverse dysregulation of the overall lesional proteome and of key markers and pathways (e.g., Th2, Th17/Th22, and T-cell activation) associated with atopic dermatitis .
Safety and Hazards
Crisaborole may cause side effects including allergic reactions at or near the application site. These can be serious and may include trouble breathing, throat or chest tightness, feeling faint, swelling of the face, eyelids, lips, mouth, tongue or throat, hives, itching, and redness . The most common side effect of this compound is application site pain, such as burning or stinging .
Orientations Futures
Crisaborole was approved by the FDA in December 2016 for ages 2 and older and in March 2020 for ages 3 months and older for the treatment of mild to moderate eczema . More research is needed to learn the long-term effects .
Relevant Papers
A systematic literature review and a network meta-analysis were performed to evaluate the comparative efficacy and safety of this compound versus other topical pharmacologic therapies for mild-to-moderate AD among patients aged ≥ 2 years . Another paper presents a matching-adjusted indirect comparison of this compound ointment 2% vs. Topical Calcineurin Inhibitors in the Treatment of Patients with Mild-to-Moderate Atopic Dermatitis .
Analyse Biochimique
Biochemical Properties
Crisaborole is a potent inhibitor of phosphodiesterase 4 (PDE4) and cytokine release . It inhibits PDE4 with an IC50 value of 0.49 μM . The inhibition of PDE4 by this compound leads to elevated levels of cyclic adenosine monophosphate (cAMP) . This enzyme is expressed in keratinocytes and immune cells, and this compound mediates an anti-inflammatory effect on almost all inflammatory cells .
Cellular Effects
This compound has broad-spectrum anti-inflammatory activity by mainly targeting PDE4 enzyme that is a key regulator of inflammatory cytokine production . As this enzyme is expressed in keratinocytes and immune cells, this compound mediates an anti-inflammatory effect on almost all inflammatory cells . It reduces the production of TNF-alpha, a precursor of the inflammation associated with psoriasis, as well as other cytokines, including IL-12 and IL-23, which are proteins believed to be involved in the inflammation process and immune responses .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of PDE4, leading to elevated levels of cAMP . Increased intracellular levels of cAMP inhibit the NF-kB pathway and suppress the release of pro-inflammatory mediators such as TNF-alpha and various interleukins that play a causative role in psoriasis and atopic dermatitis .
Temporal Effects in Laboratory Settings
This compound significantly improved global atopic dermatitis signs and symptoms in 28-day phase 3 studies of patients aged ≥ 2 years with mild-to-moderate atopic dermatitis . A post hoc analysis of a long-term, open-label extension study was conducted to assess efficacy and safety trends of this compound in patients stratified by the number of initial consecutive this compound treatment cycles .
Metabolic Pathways
This compound is substantially metabolized into inactive metabolites . The specific metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, were not found in the search results.
Transport and Distribution
This compound’s structure contains a boron atom, which facilitates skin penetration and binding to the bimetal center of the phosphodiesterase 4 enzyme . This suggests that this compound can be effectively transported and distributed within cells and tissues.
Subcellular Localization
The specific subcellular localization of this compound and any effects on its activity or function were not found in the search results. Given that this compound targets PDE4, an enzyme expressed in keratinocytes and immune cells, it can be inferred that this compound likely localizes to the areas where these cells are present .
Méthodes De Préparation
La synthèse du crisaborole implique plusieurs étapes. Une méthode consiste à faire réagir un composé de formule IIa avec un composé de formule III pour donner un composé de formule IV, qui est ensuite converti en this compound . Une autre méthode consiste à dissoudre le this compound brut dans un mélange de solvants, éventuellement filtrer la solution, ajouter la solution goutte à goutte à de l'eau à une température appropriée, agiter la solution et filtrer le solide obtenu . Les méthodes de production industrielles visent à éviter la chromatographie sur colonne fastidieuse et chronophage, qui est souvent utilisée pour la purification .
Analyse Des Réactions Chimiques
Le crisaborole subit diverses réactions chimiques, notamment :
Oxydation et réduction : Ces réactions sont essentielles pour modifier les groupes fonctionnels au sein de la molécule.
Substitution : Les réactifs et conditions courants utilisés dans ces réactions comprennent les solvants organiques et les catalyseurs.
Produits principaux : Le produit principal formé à partir de ces réactions est le this compound lui-même, avec des sous-produits potentiels en fonction des conditions de réaction spécifiques.
Applications de la recherche scientifique
Le this compound a de larges applications en recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Chimie : Il sert de composé modèle pour étudier les molécules contenant du bore.
Mécanisme d'action
Le this compound exerce ses effets en inhibant la phosphodiestérase 4 (PDE4), une enzyme qui régule la production de cytokines inflammatoires . En inhibant la PDE4, le this compound augmente les niveaux intracellulaires d'adénosine monophosphate cyclique (AMPc), ce qui réduit la libération de cytokines inflammatoires telles que le facteur de nécrose tumorale alpha, les interleukines et l'interféron gamma . Ce mécanisme aide à soulager les symptômes de la dermatite atopique en réduisant l'inflammation .
Comparaison Avec Des Composés Similaires
Le crisaborole est unique parmi les inhibiteurs de la PDE4 en raison de sa structure contenant du bore, qui facilite la pénétration cutanée et la liaison à l'enzyme . Les composés similaires comprennent :
Roflumilast : Utilisé pour la maladie pulmonaire obstructive chronique.
Apremilast : Utilisé pour l'arthrite psoriasique.
Ibudilast : Utilisé pour la maladie de Krabbe.
Le this compound se démarque par son application spécifique dans le traitement de la dermatite atopique et son profil de sécurité favorable .
Propriétés
IUPAC Name |
4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BNO3/c16-8-10-1-3-12(4-2-10)19-13-5-6-14-11(7-13)9-18-15(14)17/h1-7,17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZAGAREISWJDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)OC3=CC=C(C=C3)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238231 | |
| Record name | AN2728 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Crisaborole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05219 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Inhibition of PDE4 by crisaborole leads to elevated levels of cyclic adenosine monophosphate (cAMP). Increased intracellular levels of cAMP inhibit the NF-kB pathway and suppress the release of pro-inflammatory mediators such as TNF-alfa and various interleukins that play a causative role in psoriasis and atopic dermatitis. Suppression of downstream effects in different cell types may explain the therapeutic role of crisaborole in immune-mediated skin diseases. | |
| Record name | Crisaborole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05219 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
906673-24-3 | |
| Record name | Crisaborole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=906673-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Crisaborole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906673243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Crisaborole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05219 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AN2728 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yloxy)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CRISABOROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2R47HGR7P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B606733.png)
![3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride](/img/structure/B606738.png)
![N-(5-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)pyrazin-2-yl)-2-fluoro-6-methylbenzamide](/img/structure/B606740.png)

![4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol](/img/structure/B606751.png)

